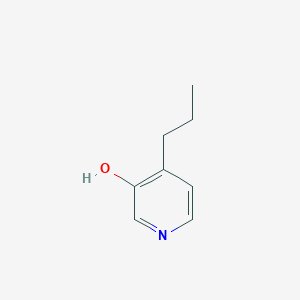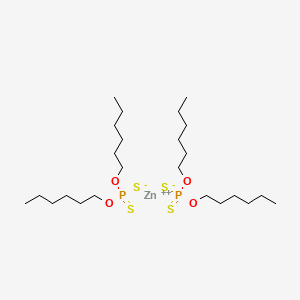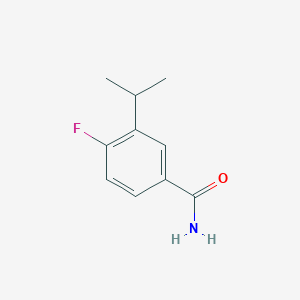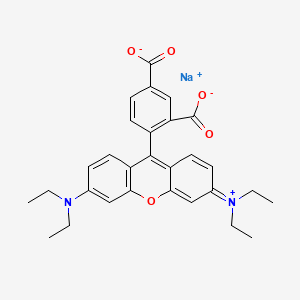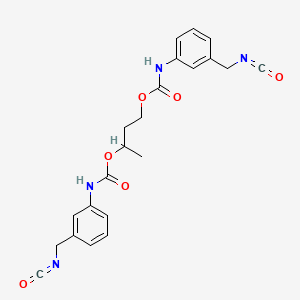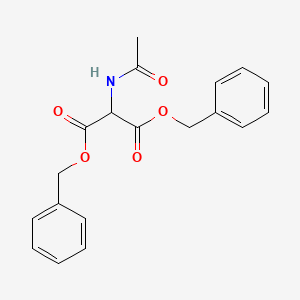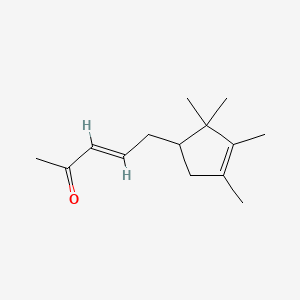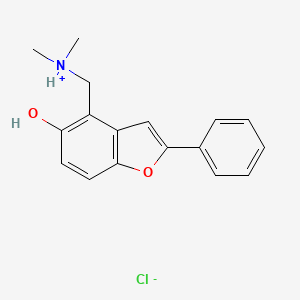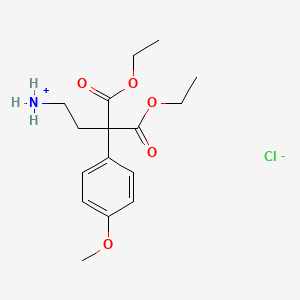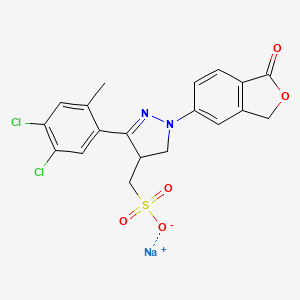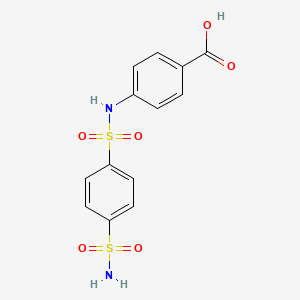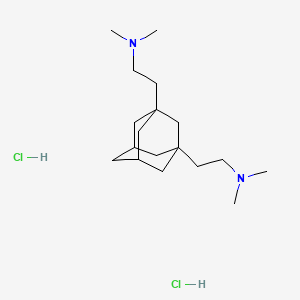
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride: is a chemical compound that features an adamantane core with two dimethylaminoethyl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride typically involves the reaction of adamantane with dimethylaminoethyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as crystallization or distillation to purify the final product.
Safety Measures: Strict adherence to safety protocols to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as a ligand for nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and neuroprotective properties.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, such as neuroprotection and antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, used as an antiviral agent.
Memantine: A derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another derivative with antiviral and antiparkinsonian properties.
Uniqueness
Adamantane, 1,3-bis(2-dimethylaminoethyl)-, dihydrochloride is unique due to its dual dimethylaminoethyl groups, which enhance its binding affinity to certain molecular targets. This structural feature distinguishes it from other adamantane derivatives and contributes to its specific biological activities .
Properties
CAS No. |
52673-65-1 |
|---|---|
Molecular Formula |
C18H36Cl2N2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[3-[2-(dimethylamino)ethyl]-1-adamantyl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-19(2)7-5-17-10-15-9-16(11-17)13-18(12-15,14-17)6-8-20(3)4;;/h15-16H,5-14H2,1-4H3;2*1H |
InChI Key |
FAPJKUXLWRHQRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC12CC3CC(C1)CC(C3)(C2)CCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


